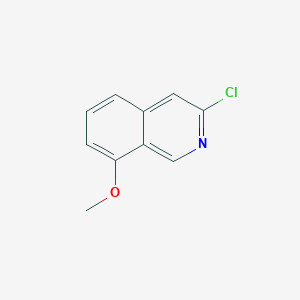

3-Chloro-8-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-8-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTGEQXHFZGVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=NC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129959-08-6 | |

| Record name | 3-chloro-8-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 3-Chloro-8-methoxyisoquinoline: A Modular Technical Guide

Executive Summary

The synthesis of 3-Chloro-8-methoxyisoquinoline represents a critical challenge in medicinal chemistry, particularly for programs targeting kinase inhibitors and CNS-active agents where the 8-methoxy substituent provides essential steric and electronic modulation. Unlike the common 1-chloroisoquinoline derivatives—readily accessible via N-oxide rearrangement—the 3-chloro isomer requires a de novo construction of the pyridine ring to ensure regiochemical purity.

This guide details a high-fidelity Homophthalimide Strategy , prioritizing scalability and regiocontrol. By constructing the isoquinoline core from a pre-functionalized benzoic acid scaffold, we bypass the regioselectivity issues inherent in electrophilic halogenation of the parent heterocycle.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the 3-chloro-8-methoxy pattern dictates a disconnection at the heterocyclic ring. Direct chlorination of 8-methoxyisoquinoline predominantly yields the 1-chloro or 4-chloro derivatives due to electronic bias. Therefore, the optimal strategy utilizes a 1,3-Dichloroisoquinoline intermediate , which allows for the selective reductive removal of the labile C1-chlorine atom.

Strategic Disconnection Logic

-

Target: 3-Chloro-8-methoxyisoquinoline.

-

Precursor: 1,3-Dichloro-8-methoxyisoquinoline.

-

Scaffold: 8-Methoxyisoquinoline-1,3(2H,4H)-dione (8-Methoxyhomophthalimide).

-

Starting Material: 2-Methoxy-6-methylbenzoic acid.

Part 2: Detailed Experimental Protocols

Module 1: Scaffold Assembly (The Homophthalic Acid Route)

The synthesis begins with the conversion of 2-methoxy-6-methylbenzoic acid to 8-methoxyhomophthalic acid. This exploits the acidity of the benzylic methyl protons ortho to the carboxylate.

Step 1.1: Lateral Lithiation and Carboxylation

Rationale: Standard oxidation of the methyl group is often over-vigorous. Lateral lithiation using LDA (Lithium Diisopropylamide) allows for the controlled introduction of a carbon atom to form the carboxymethyl arm.

-

Reagents: 2-Methoxy-6-methylbenzoic acid, LDA (2.2 equiv), CO2 (solid or gas), THF (anhydrous).

-

Protocol:

-

Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C under nitrogen.

-

Add LDA (2.2 equiv) to generate the dianion (carboxylate anion + benzylic anion).

-

Add solution of 2-methoxy-6-methylbenzoic acid in THF dropwise over 30 minutes. The solution will turn deep red/purple, indicating dianion formation.

-

Stir at -78°C for 1 hour.

-

Quench the reaction by bubbling excess dry CO2 gas through the solution (or pouring onto crushed dry ice).

-

Allow to warm to room temperature. Acidify with 2M HCl to pH 2.

-

Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Yield Expectation: 75-85% of crude 8-methoxyhomophthalic acid.

-

Step 1.2: Cyclization to 8-Methoxyhomophthalimide

Rationale: Converting the dicarboxylic acid to the cyclic imide creates the isoquinoline skeleton.

-

Reagents: 8-Methoxyhomophthalic acid, Urea (excess) or Ammonium Acetate.

-

Protocol:

-

Mix the crude acid intimately with Urea (3 equiv).

-

Heat the melt to 170-180°C for 2-3 hours. The mixture will liquefy and then resolidify as the imide forms.

-

Cool to room temperature.

-

Triturate the solid with water to remove excess urea.

-

Filter and dry the tan solid.

-

Key Intermediate: 8-Methoxyisoquinoline-1,3(2H,4H)-dione .

-

Module 2: Aromatization & Chlorination

This step transforms the saturated dione into the fully aromatic, dichlorinated heterocyclic core.

Step 2.1: Synthesis of 1,3-Dichloro-8-methoxyisoquinoline

Rationale: Phosphorus oxychloride (POCl3) acts as both a dehydrating agent and a chlorinating agent, converting the tautomeric hydroxyl groups (lactims) into chlorides.

-

Reagents: 8-Methoxyhomophthalimide, POCl3 (solvent/reagent), PCl5 (optional, 1.0 equiv to boost reactivity).

-

Protocol:

-

Suspend 8-methoxyhomophthalimide in POCl3 (10 volumes).

-

(Optional) Add PCl5 if the substrate is resistant to chlorination.

-

Reflux the mixture (approx. 105°C) for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup (Caution): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring to hydrolyze excess POCl3. Maintain temperature <20°C to prevent hydrolysis of the product.

-

Neutralize with NH4OH or NaHCO3 to pH 7-8.

-

Extract with Dichloromethane (DCM).

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Product: 1,3-Dichloro-8-methoxyisoquinoline (Pale yellow solid).

-

Module 3: Regioselective Dechlorination

This is the critical differentiation step. The chlorine at C1 is significantly more reactive toward nucleophilic attack and reductive displacement than the chlorine at C3 due to the specific electronic environment of the isoquinoline ring (C1 is adjacent to the ring nitrogen, making it highly electron-deficient).

Step 3.1: Selective Reduction of C1-Chloro

Rationale: Chemical reduction using Tin (Sn) and acid is a classic, robust method for selectively removing the alpha-halogen (C1) while leaving the beta-halogen (C3) intact. Alternatively, controlled hydrogenolysis can be used but requires strict monitoring to prevent over-reduction.

-

Reagents: 1,3-Dichloro-8-methoxyisoquinoline, Tin powder (Sn), Conc. HCl, Ethanol.

-

Protocol:

-

Dissolve 1,3-dichloro-8-methoxyisoquinoline in Ethanol (0.1 M concentration).

-

Add Tin powder (4.0 equiv) and Conc. HCl (10 equiv).

-

Reflux the mixture for 2-4 hours.

-

Monitoring: Monitor by HPLC/LC-MS. The C1-Cl is reduced to C1-H. Over-reaction leads to 3-H (fully reduced), so stop immediately upon consumption of starting material.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Neutralize residue with saturated NaHCO3. Extract with EtOAc.[1]

-

Purification: Recrystallization from EtOH/Water or column chromatography.

-

Final Product: 3-Chloro-8-methoxyisoquinoline .

-

Part 3: Data Summary & Process Validation

Key Process Parameters

| Step | Reaction Type | Critical Parameter | Typical Yield |

| 1 | Lateral Lithiation | Temp < -70°C (Kinetic control) | 80% |

| 2 | Cyclocondensation | Temp > 160°C (Melt) | 90% |

| 3 | Aromatizing Chlorination | Anhydrous conditions | 75% |

| 4 | Selective Reduction | Reaction Time (Prevent over-reduction) | 65% |

Mechanistic Pathway (Graphviz)

Part 4: Safety & Troubleshooting

-

POCl3 Handling: Reacts violently with water. Quench operations must be performed slowly at low temperatures.

-

Lithiation: Moisture kills the LDA/Dianion. Use freshly distilled THF and flame-dried glassware.

-

Regioselectivity: If Step 4 yields a mixture of 1-chloro and 3-chloro (rare, but possible if sterics twist the ring), verify the structure using NOE (Nuclear Overhauser Effect) NMR. The proton at C1 (singlet, ~9.0 ppm) will show an NOE interaction with the C8-methoxy group. The proton at C4 will show coupling to C3-Cl (none) and C5-H.

References

-

Sigma-Aldrich. 1,3-Dichloroisoquinoline Product Analysis & Reactivity Profile. Available at:

-

Ghosh, A. K., & Lei, H. (2002).[3] Chelation-controlled reduction: stereoselective formation of syn-1,3-diols.[3] Journal of Organic Chemistry.[3] (Cited for general reduction methodologies). Available at:

-

PubChem. 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine. Available at:

-

Bhardwaj, V. et al. Convenient Preparation of Homophthalic Acids. Zenodo Repository. (Source for homophthalic acid synthesis protocols). Available at:

Sources

Spectroscopic Elucidation of 3-Chloro-8-methoxyisoquinoline: A Technical Guide to ¹H and ¹³C NMR Analysis

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-Chloro-8-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, offers a detailed, albeit predicted, assignment of proton and carbon signals, and outlines a robust methodology for acquiring high-fidelity NMR data. The structural confirmation of complex organic molecules like 3-Chloro-8-methoxyisoquinoline is foundational to modern chemical and pharmaceutical research, and NMR spectroscopy stands as the cornerstone of this analytical endeavor.

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The specific substitution pattern on the isoquinoline ring system profoundly influences its physicochemical properties and pharmacological effects. 3-Chloro-8-methoxyisoquinoline, a disubstituted isoquinoline, presents a unique electronic and steric environment that is critical to understand for its potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural characterization through NMR spectroscopy is, therefore, an indispensable prerequisite for any further investigation or application of this compound.

Predicted ¹H NMR Spectroscopic Data of 3-Chloro-8-methoxyisoquinoline

Due to the absence of publicly available experimental spectra for 3-Chloro-8-methoxyisoquinoline, the following ¹H NMR data has been meticulously predicted based on the established chemical shifts of the parent isoquinoline molecule and the well-documented substituent chemical shift (SCS) effects of chloro and methoxy groups on aromatic systems. The predicted spectrum is referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~9.15 | s | - |

| H-4 | ~7.80 | s | - |

| H-5 | ~7.65 | d | ~8.5 |

| H-6 | ~7.40 | t | ~7.8 |

| H-7 | ~7.10 | d | ~7.5 |

| OCH₃ | ~4.00 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Chloro-8-methoxyisoquinoline offers a clear fingerprint of its molecular structure. The rationale behind the assignment of each proton signal is as follows:

-

H-1: This proton, situated peri to the nitrogen atom, is expected to be the most deshielded aromatic proton, appearing as a singlet at the lowest field (~9.15 ppm). The absence of adjacent protons results in a singlet multiplicity.

-

H-4: The proton at the C-4 position is also anticipated to be a singlet due to the lack of neighboring protons. Its chemical shift is predicted to be around 7.80 ppm.

-

The Benzenoid Protons (H-5, H-6, and H-7): These three protons on the carbocyclic ring form a distinct spin system.

-

H-5: This proton is expected to appear as a doublet at approximately 7.65 ppm due to coupling with H-6.

-

H-6: The H-6 proton, being coupled to both H-5 and H-7, is predicted to resonate as a triplet around 7.40 ppm.

-

H-7: Influenced by the electron-donating methoxy group at the adjacent C-8 position, H-7 is expected to be the most shielded of the benzenoid protons, appearing as a doublet at approximately 7.10 ppm from coupling with H-6.

-

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group are predicted to give rise to a sharp singlet at approximately 4.00 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Caption: Molecular structure of 3-Chloro-8-methoxyisoquinoline with proton assignments.

Predicted ¹³C NMR Spectroscopic Data of 3-Chloro-8-methoxyisoquinoline

Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts for 3-Chloro-8-methoxyisoquinoline are predicted based on the known spectrum of isoquinoline and the established substituent effects of the chloro and methoxy groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152.0 |

| C-3 | ~148.5 |

| C-4 | ~120.0 |

| C-4a | ~135.5 |

| C-5 | ~128.0 |

| C-6 | ~127.5 |

| C-7 | ~108.0 |

| C-8 | ~158.0 |

| C-8a | ~126.0 |

| OCH₃ | ~56.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule. The key features are interpreted as follows:

-

Quaternary Carbons: The spectrum is expected to show four quaternary carbon signals (C-3, C-4a, C-8, and C-8a).

-

C-8: The carbon bearing the electron-donating methoxy group is predicted to be the most deshielded quaternary carbon in the benzenoid ring, resonating at approximately 158.0 ppm.

-

C-3: The carbon atom attached to the electronegative chlorine atom is also expected to be significantly deshielded, with a predicted chemical shift of around 148.5 ppm.

-

C-4a and C-8a: These bridgehead carbons are predicted to appear in the range of 126.0-135.5 ppm.

-

-

CH Carbons: The spectrum should display five signals corresponding to the CH carbons.

-

C-1: Similar to its proton, the C-1 carbon is expected to be deshielded due to its proximity to the nitrogen atom, with a predicted chemical shift of about 152.0 ppm.

-

C-7: The C-7 carbon, being ortho to the electron-donating methoxy group, is predicted to be the most shielded aromatic carbon, appearing at approximately 108.0 ppm.

-

C-4, C-5, and C-6: These carbons are expected to resonate in the typical aromatic region of 120.0-128.0 ppm.

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is predicted to have a characteristic chemical shift of around 56.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Chloro-8-methoxyisoquinoline, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Chloro-8-methoxyisoquinoline.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform baseline correction.

Caption: Experimental workflow for acquiring NMR data.

The Self-Validating System of Spectroscopic Analysis

The combination of ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), forms a powerful and self-validating system for structure elucidation.

-

¹H-¹H COSY: This experiment would reveal the coupling network between the benzenoid protons (H-5, H-6, and H-7), confirming their connectivity.

-

¹H-¹³C HSQC: This experiment directly correlates each proton to the carbon it is attached to, providing unambiguous assignment of the CH carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Caption: Logical flow of NMR data analysis for structural validation.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopic data for 3-Chloro-8-methoxyisoquinoline. By leveraging established principles of NMR spectroscopy and substituent effects, a comprehensive assignment of the proton and carbon signals has been presented. Furthermore, a robust experimental protocol for acquiring high-quality NMR data has been outlined, emphasizing the self-validating nature of a multi-technique NMR approach. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of substituted isoquinolines, underscoring the indispensable role of NMR spectroscopy in modern chemical sciences.

References

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Technical Deep Dive: Natural Products Containing the Isoquinoline Scaffold

Introduction: The Privileged Scaffold

The isoquinoline scaffold—a benzene ring fused to a pyridine ring—represents one of the most "privileged" substructures in medicinal chemistry. Its ubiquity in natural products, particularly alkaloids derived from the Papaveraceae, Ranunculaceae, and Berberidaceae families, is not a coincidence of metabolic evolution but a consequence of its physicochemical versatility.

For the drug discovery scientist, the isoquinoline core offers a rigid bicyclic framework that minimizes the entropic cost of binding to biological targets. It serves as a versatile template for positioning hydrogen bond donors and acceptors in 3D space, allowing high-affinity interactions with G-protein-coupled receptors (GPCRs), enzymes (e.g., Topoisomerases, Acetylcholinesterase), and nucleic acids.

This guide dissects the structural diversity, biosynthetic origins, and pharmacological utility of isoquinoline alkaloids, providing actionable protocols for their isolation and development.[1]

Structural Classification & Diversity

Isoquinoline alkaloids are classified based on the degree of oxygenation, intramolecular cyclization, and the nature of substituents at the C-1 position.

Table 1: Major Classes of Isoquinoline Alkaloids

| Class | Key Structural Feature | Representative Compounds | Biological Target |

| Benzylisoquinolines | Simple 1-benzyl substituent; flexible rotation. | Papaverine, Reticuline | PDE10A, Dopamine receptors |

| Protoberberines | Tetracyclic; C-8 bridge locks the benzyl ring. | Berberine, Palmatine | AMPK, DNA G-quadruplexes |

| Morphinans | Pentacyclic; T-shaped rigid core; quaternary carbon. | Morphine, Codeine, Thebaine | |

| Benzo[c]phenanthridines | Fully aromatic or partially reduced tetracyclic system. | Sanguinarine, Chelerythrine | Protein Kinase C (PKC), DNA |

| Aporphines | Tetracyclic; direct biaryl coupling (C8-C2'). | Apomorphine, Boldine | Dopamine ( |

| Bisbenzylisoquinolines | Dimeric; linked by ether bridges. | Tetrandrine, Cepharanthine | Calcium Channels, P-gp |

Biosynthetic Origins: The Reticuline Hub

Understanding the biosynthesis is critical for metabolic engineering and synthetic biology applications. The central hub of all isoquinoline alkaloids is (S)-Reticuline . The pathway begins with the condensation of two tyrosine derivatives.

Diagram 1: Biosynthetic Divergence from (S)-Reticuline

This diagram illustrates the enzymatic cascade transforming Tyrosine into distinct alkaloid classes.

Caption: The (S)-Reticuline hub directs flux into Protoberberines (via BBE) or Morphinans (via phenol coupling).

Pharmacological Mechanisms

The therapeutic utility of isoquinolines stems from their ability to mimic endogenous neurotransmitters (molecular mimicry) or intercalate into nucleic acids due to their planar aromaticity.

Diagram 2: Mechanism of Action - Key Targets

Visualizing how structural rigidity translates to receptor subtype selectivity.

Caption: Structural features dictate target engagement: Planarity favors DNA intercalation; 3D rigidity favors GPCRs.

Drug Development & Synthesis

While extraction remains the primary source for opiates, total synthesis and semi-synthesis are crucial for generating novel chemical entities (NCEs) with improved safety profiles.

Total Synthesis Challenges

The primary challenge in synthesizing isoquinoline alkaloids, particularly morphinans, is the construction of the quaternary carbon center and the control of stereochemistry.

-

Bischler-Napieralski Cyclization: The classical method for constructing the dihydroisoquinoline ring.

-

Pictet-Spengler Reaction: Biomimetic approach using an amine and an aldehyde.[2]

-

Recent Advances: C-H activation and Iridium-catalyzed asymmetric hydrogenation have recently allowed for the enantioselective synthesis of complex bisbenzylisoquinolines without chiral auxiliaries.

Clinical Status

Table 2: FDA-Approved Isoquinoline-Based Drugs

| Drug Name | Indication | Mechanism | Origin |

| Morphine | Severe Pain | Natural (Extraction) | |

| Oxycodone | Pain Management | Semi-synthetic (from Thebaine) | |

| Apomorphine | Parkinson's Disease | Dopamine Agonist | Semi-synthetic (Acid rearrangement) |

| Fasudil | Cerebral Vasospasm | Rho-kinase (ROCK) Inhibitor | Synthetic Isoquinoline |

| Naldemedine | Opioid-induced Constipation | Peripheral | Semi-synthetic |

Experimental Protocol: Isolation & Characterization

Trustworthiness Note: The following protocol utilizes a pH-dependent fractionation strategy. This is a self-validating system; if the pH is not strictly controlled, the alkaloids will not partition into the expected phase, serving as an immediate process check.

Diagram 3: Acid-Base Extraction Workflow

Logic flow for separating alkaloids from neutral plant constituents.

Caption: pH manipulation switches alkaloids between water-soluble salts and organic-soluble free bases.

Detailed Protocol:

-

Maceration: Suspend 100g of dried, ground plant material in 1L of 0.5 M HCl . Sonicate for 30 mins to disrupt cell walls.

-

Why: The acid protonates the nitrogen (N -> NH+), converting alkaloids into water-soluble salts.

-

-

Defatting: Filter the mixture. Wash the acidic filtrate with n-hexane (3 x 200 mL).

-

Why: Removes chlorophyll, lipids, and waxes. Alkaloid salts remain in the aqueous layer.

-

-

Basification (Critical Step): Adjust the aqueous phase to pH 9.5 using Ammonium Hydroxide (

).-

Validation: Use a calibrated pH meter. If pH < 9, alkaloids remain ionic and won't extract. If pH > 11, phenolic alkaloids (like morphine) may form phenolate anions and dissolve back into water.

-

-

Extraction: Extract the basic aqueous solution with Dichloromethane (DCM) (3 x 300 mL).

-

Drying: Dry the combined organic layers over Anhydrous

and evaporate under reduced pressure. -

QC/Analysis: Analyze the crude residue via HPLC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

References

-

Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World." Plant and Cell Physiology. Link

-

Schiff, P. L. (1991). "Bisbenzylisoquinoline Alkaloids." Journal of Natural Products. Link

-

Beaudry, F., et al. (2024). "Isolation, biological activity, and synthesis of isoquinoline alkaloids."[1][3] Natural Product Reports. Link

-

FDA Approved Drug Products. "Morphine Sulfate Labeling." U.S. Food & Drug Administration. Link

-

Wang, X., et al. (2023). "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids." Chemical Reviews. Link

-

Cui, Q., et al. (2015). "Berberine: A promising natural isoquinoline alkaloid for the development of metabolic disease therapeutics." Pharmacological Research. Link

Sources

Safety, handling, and GHS hazards of 3-Chloroisoquinoline

The following technical guide is structured as a high-level safety monograph for 3-Chloroisoquinoline (CAS 19493-45-9) . It is designed for use by discovery chemists and process safety engineers.

CAS: 19493-45-9 | Formula: C₉H₆ClN | MW: 163.60 g/mol [1][2]

Part 1: Executive Technical Summary

3-Chloroisoquinoline is a halogenated heteroaromatic scaffold widely utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. Its value lies in the C3-chlorine handle, which serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Operational Criticality: Unlike its more common isomers (e.g., 1-chloroisoquinoline), the 3-chloro isomer often exhibits distinct solubility and reactivity profiles. While GHS classification currently labels it as an Irritant and Harmful , the absence of extensive toxicological data (LD50/LC50) necessitates the application of the Precautionary Principle . Users must handle this compound as a potential high-potency active pharmaceutical ingredient (HPAPI) surrogate until specific potency data proves otherwise.

Part 2: Chemical Identity & Physical Properties[3][4][5]

Data Reliability Note: Physical properties for this compound vary between suppliers. The ranges below represent the aggregate data from major certificates of analysis (CoA).

| Property | Value / Range | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust generation risk during weighing. |

| Color | Pale yellow to off-white | Discoloration indicates oxidation/degradation. |

| Melting Point | 60–73 °C | Low-Melting Solid: May fuse or melt if stored in ambient conditions >25°C. Requires cool storage. |

| Boiling Point | ~230–292 °C | High boiling point; low vapor pressure at RT, but hazardous vapors form upon heating. |

| Solubility | DCM, DMSO, Methanol | Lipophilic. Rapid transdermal absorption is probable in solution. |

| Reactivity | Electrophilic (C-Cl bond) | Susceptible to nucleophilic attack; stable under ambient conditions but sensitive to light/air over time. |

Part 3: GHS Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[4][5] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[5] |

Unclassified Hazards (The "Hidden" Risks)

-

Sensitization Potential: Halogenated heterocycles are frequent sensitizers. Repeated exposure may induce allergic dermatitis even if not explicitly H-coded.

-

Thermal Runaway: In cross-coupling reactions, the C-Cl bond activation energy can result in delayed exotherms.

-

Pharmaceutical Activity: As a drug scaffold, assume biological activity (kinase inhibition, receptor binding) exists.

Part 4: Safe Handling Protocols (The "3-Pillar" System)

This protocol moves beyond standard SDS advice, offering a causality-based workflow for laboratory handling.

Pillar 1: Isolation & Engineering Controls

-

Solid State (Weighing): The low melting point (60-73°C) means friction from spatulas can locally melt the solid, causing it to stick to gloves or tools.

-

Requirement: Use a Static-Free Balance Enclosure or Class II Biosafety Cabinet.

-

Technique: Do not crush aggressively. Use antistatic weighing boats.

-

-

Solution State: Once dissolved (e.g., in DMSO or DCM), the risk of permeation increases exponentially.

-

Requirement: All liquid transfers must occur inside a chemical fume hood with a face velocity of 80–100 fpm.

-

Pillar 2: Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm) is sufficient for solid handling only.

-

Solution Handling: If dissolved in DCM, use Silver Shield (Laminate) or double-gloved Nitrile/Neoprene. Standard nitrile degrades in <5 mins with DCM carriers.

-

-

Respiratory: If handling >500 mg outside an enclosure, a P100/N95 respirator is mandatory to prevent inhalation of fines.

Pillar 3: Reaction Safety (Synthesis Context)

When using 3-Chloroisoquinoline in Pd-catalyzed couplings:

-

Inertion: The compound degrades with moisture/oxygen. Cycle vacuum/nitrogen 3x before adding catalysts.

-

Quenching: Reaction mixtures often contain residual organometallics. Quench with aqueous scavengers (e.g., SiliaMetS®) before workup to prevent heavy metal/halogenated waste mixing.

Part 5: Visualization of Safety Logic

PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent carrier.

Caption: Decision matrix for PPE selection emphasizing solvent permeation risks.

Emergency Response Workflow

A standardized response flow for exposure, specifically tailored to the irritant/harmful nature of the compound.

Caption: Immediate response workflow for acute exposure incidents.

Part 6: Storage & Disposal

Stability-Optimized Storage

-

Temperature: 2–8 °C (Refrigerate).

-

Reasoning: While stable at room temperature for short periods, the melting point (60–73°C) suggests the crystal lattice is not robust. Refrigeration prevents "caking" and slows oxidative discoloration.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Halogenated heterocycles can undergo slow hydrolysis or photolytic dehalogenation.

-

-

Container: Amber glass vial with a PTFE-lined cap. Avoid polyethylene for long-term storage of solutions.

Regulatory Disposal

-

Waste Stream: Halogenated Organic Waste.

-

Protocol:

-

Dissolve solid waste in a combustible solvent (e.g., Acetone).

-

Segregate from acidic waste to prevent potential generation of HCl gas if hydrolysis occurs.

-

Label clearly as "Halogenated Heterocycle - Toxic."

-

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88636, 3-Chloroisoquinoline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-Chloroisoquinoline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-8-methoxyisoquinoline: Sourcing, Synthesis, and Application

Abstract

3-Chloro-8-methoxyisoquinoline is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of 3-Chloro-8-methoxyisoquinoline, covering its chemical properties, synthesis, commercial availability from reputable suppliers, and key applications in drug discovery. Authored for researchers, chemists, and drug development professionals, this document consolidates critical information to facilitate efficient procurement and effective utilization of this important chemical intermediate.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a chlorine atom at the 3-position and a methoxy group at the 8-position, imparts distinct physicochemical properties that are highly advantageous for drug design. The chloro group can act as a bioisostere, a metabolic blocker, or a key interaction point (e.g., through halogen bonding) within a biological target.[1][2] The methoxy group, an electron-donating substituent, can modulate the electronic character of the ring system and influence pharmacokinetic properties.[3]

3-Chloro-8-methoxyisoquinoline, therefore, is not merely a reagent but a strategic starting material for constructing sophisticated molecules with tailored biological activities. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapies where precise molecular recognition is paramount.

Physicochemical Properties and Identification

A clear identification of the compound is the first step in any research endeavor, ensuring the integrity of the experimental setup.

| Property | Value | Source |

| CAS Number | 129959-08-6 | [4] |

| Molecular Formula | C₁₀H₈ClNO | [4] |

| Molecular Weight | 193.63 g/mol | [4] |

| MDL Number | MFCD28669142 | [4] |

| SMILES | COC1=CC=CC2=C1C=NC(Cl)=C2 | [4] |

Synthesis Pathway Overview

Understanding the synthesis of 3-Chloro-8-methoxyisoquinoline is crucial for assessing potential impurities and for researchers who may need to perform the synthesis in-house. A common synthetic route involves the cyclization and subsequent chlorination of a substituted phenylacetonitrile derivative. The general workflow is depicted below.

Caption: Generalized synthetic pathway for 3-Chloro-8-methoxyisoquinoline.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity. The final chlorination step, typically using phosphoryl chloride (POCl₃), is a critical transformation that introduces the reactive chloro group at the 3-position.

Commercial Availability and Supplier Analysis

For many research and development teams, procuring 3-Chloro-8-methoxyisoquinoline from a reliable commercial source is the most efficient approach. The choice of supplier should be based on a combination of purity, available quantity, documentation (Certificate of Analysis, SDS), and lead time.

| Supplier | Sample Product Number | Purity/Specification | Notes |

| BLD Pharm | BD00787114 | ≥97.0% (HPLC) | Offers various quantities for research and development purposes.[4] |

| Combi-Blocks | QC-7981 | >97% (custom synthesis available) | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| Simson Pharma Limited | Custom | Available as a reference standard or impurity. | Provides Certificate of Analysis with their products. |

| Capot Chemical | 35897 | 97% | A leading producer of fine organic chemicals and pharmaceutical ingredients.[5][6] |

| Dana Bioscience | BD00959107 (related structure) | N/A | Sells related isoquinoline structures, indicating capability in this chemical space.[7] |

Note: Product numbers and availability are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) to verify purity and identity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Chloro-8-methoxyisoquinoline lies in its application as a versatile intermediate. The chlorine at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of functional groups.

Key Reaction - Suzuki Coupling: A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This enables the linkage of the isoquinoline core to various aryl or heteroaryl boronic acids, rapidly building molecular complexity.

Example Application Workflow:

Caption: Workflow illustrating the use of 3-Chloro-8-methoxyisoquinoline in drug development.

The quinoline and isoquinoline cores are foundational in numerous approved drugs for conditions ranging from cancer to infectious diseases.[8] For instance, derivatives of 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[9][10][11] A recent study highlighted a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was synthesized and shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells, demonstrating the therapeutic potential of this scaffold.[12]

Sample Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-Aryl-8-methoxyisoquinoline from 3-Chloro-8-methoxyisoquinoline.

Materials:

-

3-Chloro-8-methoxyisoquinoline (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-8-methoxyisoquinoline, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate and SPhos in a small amount of the dioxane/water mixture.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the starting isoquinoline.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl-8-methoxyisoquinoline.

Rationale for Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition and reductive elimination steps in the catalytic cycle, especially with a somewhat electron-rich substrate. K₃PO₄ is an effective base for this transformation, and the dioxane/water solvent system is standard for Suzuki couplings.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety precautions are mandatory.

-

Hazard Identification: While a specific safety data sheet for 3-Chloro-8-methoxyisoquinoline is not broadly available, related structures like 3-chloroisoquinoline and other chloro-quinolines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

3-Chloro-8-methoxyisoquinoline is a high-value chemical intermediate with significant potential for accelerating drug discovery and materials science research. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the systematic and efficient synthesis of diverse compound libraries. By understanding its properties, synthesis, and sourcing from reputable suppliers, researchers can confidently integrate this powerful building block into their synthetic strategies, paving the way for the next generation of innovative molecules.

References

-

ChemSynthesis. 3-chloro-6,8-dimethoxyisoquinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Available from: [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available from: [Link]

-

Lenci, E., & Trabocchi, A. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Available from: [Link]

-

Dana Bioscience. 5-Bromo-3-chloro-8-methoxyisoquinoline 100mg. Available from: [Link]

-

Patel, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

-

BuyersGuideChem. 3-Chloro-1-methoxyisoquinoline. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available from: [Link]

-

Abdel-Hafez, A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

Chan, S. H., et al. (2015). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available from: [Link]

-

Unbound Medicine. C(sp[16])-H Bond Functionalization of 8-Methylquinolines. Available from: [https://www.unboundmedicine.com/medline/citation/38430030/C_sp[16]H_Bond_Functionalization_of_8_Methylquinolines]([Link]16]__H_Bond_Functionalization_of_8_Methylquinolines)

-

American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [Link]

-

BuyersGuideChem. 3-Chloro-1-methoxyisoquinoline suppliers and producers. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 129959-08-6|3-Chloro-8-methoxyisoquinoline|BLD Pharm [bldpharm.com]

- 5. 3-Chloro-1-methoxyisoquinoline | 24649-22-7 - BuyersGuideChem [buyersguidechem.com]

- 6. 3-Chloro-1-methoxyisoquinoline suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. danabiosci.com [danabiosci.com]

- 8. PRIME PubMed | C(sp[3])-H Bond Functionalization of 8-Methylquinolines [unboundmedicine.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-8-methoxyisoquinoline via the Bischler-Napieralski Reaction

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. The strategic placement of substituents on this heterocyclic core can profoundly influence biological activity. 3-Chloro-8-methoxyisoquinoline, in particular, represents a versatile building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents. Its synthesis via the Bischler-Napieralski reaction offers a classic and reliable approach for constructing the isoquinoline core. This application note provides a detailed, in-depth guide for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to 3-Chloro-8-methoxyisoquinoline

The synthesis of 3-Chloro-8-methoxyisoquinoline is strategically designed as a two-step process, commencing with the formation of an N-acyl-β-phenethylamine precursor, followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation to yield the final aromatic product. This approach is both convergent and allows for the potential diversification of the final product by modifying the starting materials.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-Chloro-8-methoxyisoquinoline.

Part 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide (Precursor)

The initial step involves the acylation of 2-(3-methoxyphenyl)ethanamine with chloroacetyl chloride. This reaction forms the crucial amide linkage necessary for the subsequent intramolecular cyclization. The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine.

Underlying Chemistry and Rationale

The reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) leads to the formation of the amide product. A non-nucleophilic organic base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to avoid competition with the primary amine as a nucleophile. The reaction is typically performed at a low temperature to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol

Materials:

-

2-(3-methoxyphenyl)ethanamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) or DBU (1.1 eq) to the stirred solution.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Synthesis of 3-Chloro-8-methoxyisoquinoline

This part involves the core Bischler-Napieralski reaction, where the N-acyl precursor undergoes intramolecular cyclization to form a dihydroisoquinoline intermediate, which is then dehydrogenated to the final aromatic isoquinoline.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines.[1] It proceeds via an intramolecular electrophilic aromatic substitution.[2] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The presence of an electron-donating group, like the methoxy group on the aromatic ring, facilitates the cyclization by activating the ring towards electrophilic attack.[5]

The mechanism is thought to involve the initial formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.

Sources

Application Note: Suzuki Coupling Protocols for the Strategic Functionalization of 3-Chloro-8-methoxyisoquinoline

Abstract

The 8-methoxyisoquinoline scaffold is a privileged core structure in numerous biologically active compounds and pharmaceutical candidates. Its functionalization is critical for developing new chemical entities with tailored pharmacological profiles. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the C-3 functionalization of 3-chloro-8-methoxyisoquinoline. We present detailed, field-proven protocols, discuss the critical parameters behind experimental choices, and offer insights into overcoming the unique challenges posed by this electron-rich heteroaryl chloride substrate.

Introduction: The Significance of the 8-Methoxyisoquinoline Scaffold

The isoquinoline ring system is a cornerstone of natural product chemistry and medicinal chemistry. The specific inclusion of a methoxy group at the C-8 position is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroleptic properties. The C-3 position is a key vector for synthetic diversification, allowing for the introduction of various aryl, heteroaryl, and alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] Applying this reaction to a heteroaryl chloride like 3-chloro-8-methoxyisoquinoline presents specific challenges due to the substrate's electronic properties and potential for catalyst inhibition. This guide aims to provide robust and reproducible protocols to enable successful C-3 functionalization.

Core Principles & Mechanistic Considerations

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-8-methoxyisoquinoline. This is often the rate-limiting step for less reactive aryl chlorides.[3][6] The electron-rich nature of the isoquinoline ring and the inherent strength of the C-Cl bond make this step particularly challenging.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[7]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Challenge: Activating a Heteroaryl Chloride

The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds, making oxidative addition more difficult.[6] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially acting as a catalyst poison. To overcome these hurdles, the choice of ligand is critical.

-

Why Bulky, Electron-Rich Ligands? Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[5]

-

Electron-Donating Power: Increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.

-

Steric Bulk: Promotes the formation of monoligated, highly reactive 14-electron Pd(0) species and accelerates the final reductive elimination step.[8]

-

Recommended Protocols for Suzuki Coupling

The following protocols are designed as robust starting points for the functionalization of 3-chloro-8-methoxyisoquinoline with a variety of boronic acids.

General Experimental Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Standard Aryl and Heteroaryl Boronic Acids

This protocol is optimized for common, electron-neutral or electron-rich aryl and heteroaryl boronic acids.

Reactants & Reagents

| Component | Molar Eq. | Purpose |

| 3-Chloro-8-methoxyisoquinoline | 1.0 | Substrate |

| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Palladium Precatalyst |

| SPhos | 0.04 (4 mol%) | Ligand |

| K₃PO₄ (potassium phosphate) | 2.0 - 3.0 | Base |

| 1,4-Dioxane / H₂O (10:1) | - | Solvent System |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-8-methoxyisoquinoline (1.0 eq), the arylboronic acid (1.3 eq), and finely ground K₃PO₄ (2.5 eq).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst/Ligand Addition: In a single, swift action, briefly remove the septum and add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the SPhos ligand (4 mol%).

-

Scientist's Note: Pre-mixing the catalyst and ligand in a small amount of solvent can ensure homogeneity but should be done under an inert atmosphere if sensitive.

-

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reactant.

-

Reaction: Place the sealed vial in a preheated heating block or oil bath at 100-110 °C. Stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small, quenched aliquot. Look for the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: For Sterically Hindered or Electron-Deficient Boronic Acids

This protocol employs a more robust catalyst system and stronger base, often necessary for more challenging coupling partners.

Reactants & Reagents

| Component | Molar Eq. | Purpose |

| 3-Chloro-8-methoxyisoquinoline | 1.0 | Substrate |

| Arylboronic Acid | 1.5 | Coupling Partner |

| Pd(OAc)₂ | 0.03 (3 mol%) | Palladium Precatalyst |

| RuPhos | 0.06 (6 mol%) | Ligand |

| Cs₂CO₃ (caesium carbonate) | 2.5 | Base |

| Toluene / H₂O (10:1) | - | Solvent System |

Step-by-Step Procedure:

-

Setup & Inerting: Follow steps 1 and 2 from Protocol 1, using Cs₂CO₃ as the base.

-

Catalyst/Ligand Addition: Add Pd(OAc)₂ (3 mol%) and RuPhos (6 mol%).

-

Scientist's Note: The use of caesium carbonate, a stronger and more soluble base, can accelerate transmetalation, which is often slow for electron-deficient boronic acids.

-

-

Solvent Addition: Add the degassed toluene/water solvent mixture to achieve a 0.1 M concentration.

-

Reaction: Heat the reaction to 110 °C for 12-24 hours. Sterically hindered substrates may require longer reaction times.

-

Monitoring, Workup, & Purification: Follow steps 6, 7, and 8 from Protocol 1.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Ineffective base. | 1. Ensure a rigorously inert atmosphere.2. Use freshly distilled or purchased anhydrous, degassed solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Screen different ligands (e.g., XPhos). |

| Significant Byproduct Formation (Homocoupling) | 1. Reaction temperature too high.2. Boronic acid degradation. | 1. Lower the reaction temperature and increase reaction time.2. Use a slight excess (1.2 eq) of boronic acid, not more. Ensure high purity of the boronic acid. |

| Dehalogenation of Starting Material | Presence of water and base can lead to hydrodehalogenation. | Ensure the base is finely powdered and dry. Minimize water content in the solvent system if this is a persistent issue. |

| Difficulty in Purification | Residual palladium or ligand contamination. | Filter the crude reaction mixture through a small plug of Celite® or silica before concentration. Specialized scavengers can also be used to remove residual palladium.[9] |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 3-chloro-8-methoxyisoquinoline core. Success with this challenging heteroaryl chloride substrate hinges on the rational selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand. The protocols provided herein offer validated starting points for a range of coupling partners. By understanding the mechanistic principles and key experimental parameters, researchers can effectively troubleshoot and optimize these reactions, accelerating the discovery and development of novel isoquinoline-based therapeutics.

References

-

Royal Society of Chemistry. Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides – understanding the trends for pharmaceutically important classes . [Link]

-

ResearchGate. Palladium Catalysts for Cross-Coupling Reaction . [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

-

Organic Chemistry Portal. Suzuki Coupling . [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . [Link]

-

National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids . [Link]

-

National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . [Link]

-

National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . [Link]

-

Myers, A. The Suzuki Reaction - Chem 115 . [Link]

-

ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium . [Link]

-

ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach . [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . [Link]

-

Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . [Link]

-

Wikipedia. Suzuki reaction . [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Deployment of 3-Chloro-8-methoxyisoquinoline in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid framework is a common feature in a multitude of natural alkaloids (e.g., morphine, codeine) and synthetic therapeutic agents, conferring a wide spectrum of pharmacological activities.[1][3] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[3] The value of isoquinoline derivatives lies in their ability to present substituents in a defined three-dimensional space, facilitating precise interactions with biological targets such as enzymes and receptors.[4] This makes them highly sought-after scaffolds in contemporary drug design.[3][4]

Within this important class of compounds, 3-Chloro-8-methoxyisoquinoline emerges as a particularly strategic building block. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a chloro substituent at the C3 position, which is primed for metal-catalyzed cross-coupling reactions, and a methoxy group at the C8 position, which modulates the electronic properties of the ring system and can serve as a key interaction point or be a precursor for further functionalization. The chloro and methoxy groups are frequently employed in drug discovery to probe protein pockets and optimize ligand-protein interactions.[5][6]

This document serves as a detailed guide to the application of 3-Chloro-8-methoxyisoquinoline, providing both the conceptual basis for its use and practical, field-proven protocols for its synthetic manipulation in the context of drug discovery programs.

Core Synthetic Utility: A Platform for Diversity-Oriented Synthesis

The primary value of 3-Chloro-8-methoxyisoquinoline is its role as a versatile intermediate. The chlorine atom at the C3 position acts as a leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[7][8] This allows for the systematic and efficient introduction of a wide array of chemical moieties at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds. For 3-Chloro-8-methoxyisoquinoline, this reaction enables the introduction of diverse aryl and heteroaryl substituents at the C3 position. These appended rings can serve as crucial pharmacophoric elements, engaging in π-stacking, hydrogen bonding, or hydrophobic interactions with the target protein. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9]

Experimental Protocol: Synthesis of 3-Aryl-8-methoxyisoquinolines

-

Objective: To couple an arylboronic acid with 3-Chloro-8-methoxyisoquinoline.

-

Materials:

-

3-Chloro-8-methoxyisoquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst, e.g., Pd(OAc)₂ (0.5-2 mol%) or a pre-catalyst like XPhos Pd G2 (1-3 mol%).[10][11]

-

Phosphine ligand, e.g., XPhos (2-6 mol%) or SPhos.

-

Base, e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

-

Anhydrous solvent, e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water.

-

-

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) purged with an inert atmosphere (Nitrogen or Argon), add 3-Chloro-8-methoxyisoquinoline, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for the required time (2-24 hours). Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC). Microwave irradiation can significantly shorten reaction times.[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-8-methoxyisoquinoline.

-

Causality and Self-Validation: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) species to the C-Cl bond, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][12] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation.[9] A successful reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, confirmed by mass spectrometry and NMR analysis of the purified product.

Caption: Suzuki-Miyaura cross-coupling workflow.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[8] In medicinal chemistry, the introduction of primary or secondary amines is a common strategy to install hydrogen bond donors/acceptors, modulate pKa, improve solubility, and create attachment points for further derivatization. Applying this reaction to 3-Chloro-8-methoxyisoquinoline allows for the direct installation of a diverse range of amino groups at the C3 position, a critical step in the synthesis of many kinase and PARP inhibitors.

Experimental Protocol: Synthesis of 3-Amino-8-methoxyisoquinolines

-

Objective: To couple a primary or secondary amine with 3-Chloro-8-methoxyisoquinoline.

-

Materials:

-

3-Chloro-8-methoxyisoquinoline (1.0 equiv)

-

Amine (primary or secondary) (1.1-1.5 equiv)

-

Palladium catalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%).

-

Phosphine ligand, e.g., BINAP, XPhos, or BrettPhos (2-6 mol%).[7]

-

Strong, non-nucleophilic base, e.g., NaOtBu or LiHMDS (1.2-2.0 equiv).

-

Anhydrous, aprotic solvent, e.g., toluene or THF.

-

-

Procedure:

-

In an inert atmosphere glovebox or using Schlenk technique, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by the amine and then the 3-Chloro-8-methoxyisoquinoline.

-

Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired 3-amino-8-methoxyisoquinoline product.

-

Causality and Self-Validation: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by the strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[7] The choice of ligand is crucial to prevent β-hydride elimination and facilitate the reductive elimination step.[13] A strong base is required to deprotonate the amine upon coordination to the palladium center.[7] Successful amination is confirmed by a significant polarity change and analytical data (MS and NMR) showing the incorporation of the amine fragment.

Caption: Buchwald-Hartwig amination workflow.

Applications in Target-Oriented Drug Discovery

The derivatives of 3-Chloro-8-methoxyisoquinoline are prominent scaffolds for targeting key enzymes implicated in human diseases, particularly in oncology.

Kinase Inhibitors

Scientific Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[14] Kinase inhibitors have become a major class of anticancer drugs.[14] The isoquinoline core can serve as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Substituents installed at the C3 position via the aforementioned coupling reactions can then project into the ATP-binding pocket to confer potency and selectivity.[15][16]

Drug Design Workflow:

-

Scaffold Hopping/Identification: Identify 3-amino-8-methoxyisoquinoline as a potential hinge-binding scaffold.

-

Library Synthesis: Utilize Buchwald-Hartwig amination to couple 3-Chloro-8-methoxyisoquinoline with a library of diverse amines (anilines, benzylamines, etc.).

-

SAR Generation: Screen the synthesized library against a target kinase (e.g., FLT3, Aurora Kinase).[15][17]

-

Optimization: Based on initial hits, perform further modifications. For example, use Suzuki coupling to modify another position on the scaffold or refine the amine substituent to improve potency and pharmacokinetic properties.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline.pptx [slideshare.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. nbinno.com [nbinno.com]

- 5. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. youtube.com [youtube.com]

- 14. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 17. oncotarget.com [oncotarget.com]

Synthesis of antibacterial compounds based on the isoquinoline framework